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molecular formula C13H18BrNO B8740409 Piperidinium, 1-methyl-4-oxo-1-(phenylmethyl)-, bromide

Piperidinium, 1-methyl-4-oxo-1-(phenylmethyl)-, bromide

Cat. No. B8740409
M. Wt: 284.19 g/mol
InChI Key: VGBYLNRPCPKABJ-UHFFFAOYSA-M
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Patent
US07915301B2

Procedure details

To a solution of 1-methyl-4-piperidinone (15 g, 132.6 mmol) in dry acetone (100 mL) was added 1-bromomethylbenzene (24.9 g, 145 mmol) dropwise. It was stirred for 3 h. The title compound (116) separated which was filtered, washed with dry acetone and dried.
Quantity
15 g
Type
reactant
Reaction Step One
Quantity
24.9 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH3:1][N:2]1[CH2:7][CH2:6][C:5](=[O:8])[CH2:4][CH2:3]1.[Br:9][CH2:10][C:11]1[CH:16]=[CH:15][CH:14]=[CH:13][CH:12]=1>CC(C)=O>[Br-:9].[CH2:10]([N+:2]1([CH3:1])[CH2:7][CH2:6][C:5](=[O:8])[CH2:4][CH2:3]1)[C:11]1[CH:16]=[CH:15][CH:14]=[CH:13][CH:12]=1 |f:3.4|

Inputs

Step One
Name
Quantity
15 g
Type
reactant
Smiles
CN1CCC(CC1)=O
Name
Quantity
24.9 g
Type
reactant
Smiles
BrCC1=CC=CC=C1
Name
Quantity
100 mL
Type
solvent
Smiles
CC(=O)C

Conditions

Stirring
Type
CUSTOM
Details
It was stirred for 3 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The title compound (116) separated which
FILTRATION
Type
FILTRATION
Details
was filtered
WASH
Type
WASH
Details
washed with dry acetone
CUSTOM
Type
CUSTOM
Details
dried

Outcomes

Product
Details
Reaction Time
3 h
Name
Type
Smiles
[Br-].C(C1=CC=CC=C1)[N+]1(CCC(CC1)=O)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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